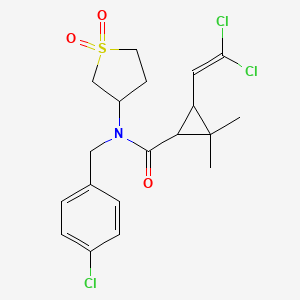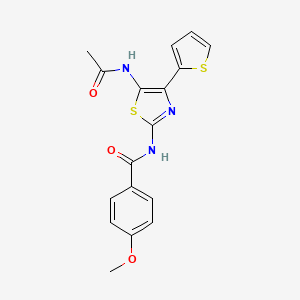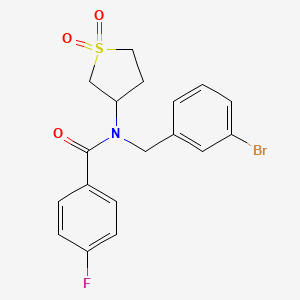![molecular formula C14H13N5S B12146542 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine](/img/structure/B12146542.png)
3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves the reaction of benzyl mercaptan with a pyridine-substituted triazole precursor. . The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Various alkylating agents or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the benzyl moiety .
Scientific Research Applications
3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a benzoic acid moiety instead of a benzylsulfanyl group.
Uniqueness
3-Benzylsulfanyl-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is unique due to the presence of both benzylsulfanyl and pyridine groups, which enhance its ability to interact with a wide range of biological targets and metal ions. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H13N5S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H13N5S/c15-19-13(12-8-4-5-9-16-12)17-18-14(19)20-10-11-6-2-1-3-7-11/h1-9H,10,15H2 |
InChI Key |
FBIBMMSHUYWFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-{5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12146469.png)

![5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12146474.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12146477.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12146482.png)
![(2Z)-6-(4-methoxybenzyl)-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146483.png)
![1-[3-(Diethylamino)propyl]-5-(2-furyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12146484.png)

![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12146489.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12146490.png)
![2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12146499.png)
![3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12146501.png)
![2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B12146504.png)
